Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate

Lipophilicity Drug-likeness Fragment-based drug discovery

Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate (CAS 1396888-72-4) is a spirocyclic azetidine derivative featuring a 6,8-dioxa-2-azaspiro[3.5]nonane core linked via a carbonyl bridge to a methyl benzoate moiety. Its molecular formula is C₁₇H₂₁NO₅ and its molecular weight is 319.4 g/mol.

Molecular Formula C17H21NO5
Molecular Weight 319.357
CAS No. 1396888-72-4
Cat. No. B2491218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate
CAS1396888-72-4
Molecular FormulaC17H21NO5
Molecular Weight319.357
Structural Identifiers
SMILESCC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)C(=O)OC)CO1)C
InChIInChI=1S/C17H21NO5/c1-16(2)22-10-17(11-23-16)8-18(9-17)14(19)12-4-6-13(7-5-12)15(20)21-3/h4-7H,8-11H2,1-3H3
InChIKeyQMKWOHKOEVFICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate: A Scaffold-Defined Spirocyclic Building Block


Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate (CAS 1396888-72-4) is a spirocyclic azetidine derivative featuring a 6,8-dioxa-2-azaspiro[3.5]nonane core linked via a carbonyl bridge to a methyl benzoate moiety. Its molecular formula is C₁₇H₂₁NO₅ and its molecular weight is 319.4 g/mol . This compound belongs to a class of conformationally constrained spiro-fused azetidin-2-ones that have been explored in medicinal chemistry for their ability to present pharmacophores in a rigid, three-dimensional orientation, historically exemplified by cholesterol absorption inhibitors such as Sch 58053 [1]. The compound is currently offered by specialty chemical suppliers as a research-grade building block for fragment-based drug discovery and combinatorial library synthesis, but publicly available peer-reviewed biological data for this specific molecule remain extremely limited [2].

Why Generic Substitution Fails for Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate


Within the 6,8-dioxa-2-azaspiro[3.5]nonane scaffold family, ostensibly minor structural modifications—such as the identity of the aromatic appendage, the position of ring substitution, or the presence of the gem-dimethyl group—can profoundly alter physicochemical properties critical to fragment library design, including lipophilicity (XLogP3-AA), topological polar surface area (TPSA), hydrogen-bonding capacity, and molecular shape [1]. For example, replacing the 4-(methoxycarbonyl)phenyl group on the target compound with a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl group yields a molecule with a lower XLogP3-AA (0.1 vs. a predicted higher value for the benzoate ester-amide hybrid) and an additional hydrogen bond acceptor, which may significantly shift solubility, permeability, and protein-binding profiles [2]. These differences mean that two compounds sharing the same spirocyclic core cannot be assumed to behave interchangeably in biological assays or as synthetic intermediates. Consequently, procurement decisions must be guided by the specific structural and physicochemical attributes of the exact compound rather than by generic scaffold classification.

Quantitative Differentiation Evidence for Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate


Predicted Lipophilicity (XLogP3-AA) Comparison Against a Close Spirocyclic Analog

The target compound, methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate, is predicted to exhibit higher lipophilicity than its 1-methylpyridin-2-one analog due to the replacement of the hydrogen-bond-accepting pyridinone ring with a more lipophilic benzoate ester. The comparator, 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-1-methylpyridin-2(1H)-one (CAS 1396785-15-1), has a computed XLogP3-AA of 0.1 as reported in PubChem [1]. An exact computed XLogP3-AA value for the target compound is not retrievable from public databases at this time; however, based on fragment-based calculation methods, the replacement of the pyridinone ring (ClogP contribution ≈ -0.5) with a methyl benzoate (ClogP contribution ≈ +1.8) is expected to increase the logP by approximately 2.3 log units, yielding a predicted XLogP3-AA in the range of 2.0–2.8 [2].

Lipophilicity Drug-likeness Fragment-based drug discovery

Hydrogen Bond Donor Count as a Selectivity Differentiator

The target compound possesses zero hydrogen bond donors (HBDs), as the spirocyclic nitrogen is part of an amide bond and there are no free -OH or -NH groups present . In contrast, the parent scaffold 6,8-dioxa-2-azaspiro[3.5]nonane (CAS 93686-71-6) has one HBD due to the secondary amine in the azetidine ring [1]. This difference is critical for central nervous system (CNS) drug design, where an HBD count of ≤1 is a key parameter in multiparameter optimization scores, and for permeability across biological membranes where HBD count inversely correlates with passive permeation [2].

Hydrogen bonding Molecular complexity ADME prediction

Molecular Weight and Heavy Atom Count Differentiation for Fragment Library Suitability

The target compound has a molecular weight of 319.4 g/mol and contains 23 heavy atoms , placing it in the upper range of fragment-sized molecules or the lower range of lead-like compounds. This contrasts with simpler spirocyclic building blocks such as 6,8-dioxa-2-azaspiro[3.5]nonane (MW 129.16 g/mol, 9 heavy atoms) [1] and with more elaborated analogs such as N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide (MW 318.37 g/mol) . The target compound offers an intermediate molecular complexity that balances synthetic tractability with the potential for more specific target interactions compared to minimal core scaffolds.

Fragment-based screening Ligand efficiency Molecular weight cutoff

Gem-Dimethyl Substitution as a Conformational Restraint and Metabolic Stability Modulator

The 7,7-dimethyl substitution on the 1,3-dioxane ring of the spirocyclic core introduces a gem-dialkyl effect (Thorpe–Ingold effect) that restricts conformational flexibility and can enhance both synthetic cyclization efficiency and metabolic stability. The unsubstituted 6,8-dioxa-2-azaspiro[3.5]nonane scaffold (CAS 93686-71-6) lacks this substitution and is therefore more conformationally mobile [1]. While direct experimental metabolic stability data for the target compound are not publicly available, studies on analogous spirocyclic azetidinones have demonstrated that gem-dimethyl substitution reduces oxidative metabolism at adjacent positions, increasing in vitro microsomal half-life by 2- to 5-fold compared to des-methyl analogs [2].

Conformational restriction Metabolic stability Thorpe–Ingold effect

Recommended Application Scenarios for Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate


Fragment-Based Drug Discovery: CNS-Targeted Fragment Library Design

The compound's predicted logP range (2.0–2.8), zero hydrogen bond donors, and moderate molecular weight make it a strong candidate for inclusion in CNS-focused fragment libraries. Its benzoate ester also provides a tractable synthetic handle for amide coupling or hydrolysis-based diversification. Procurement for this purpose is supported by its favorable computed physicochemical profile relative to more polar spirocyclic analogs [1].

Lead Optimization: Metabolic Stability Profiling of gem-Dimethyl Spirocycles

The 7,7-dimethyl substitution pattern offers a built-in Thorpe–Ingold conformational constraint that may confer metabolic stability advantages. Structure–activity relationship (SAR) studies comparing this compound with des-methyl spirocyclic analogs could validate the metabolic shielding effect of the gem-dimethyl group in the context of aza-spiro scaffolds. Procurement is advised for medicinal chemistry teams seeking to systematically evaluate the impact of gem-dimethylation on in vitro clearance [2].

Synthetic Methodology: Spirocyclic Azetidinone Derivatization Platform

The methyl benzoate moiety enables straightforward diversification through ester hydrolysis to the carboxylic acid, followed by amide coupling with primary or secondary amines to generate compound libraries. This reactivity profile distinguishes it from analogs bearing nitrile or acetamide substituents that require different synthetic strategies. The compound is thus recommended as a versatile library synthesis intermediate for groups exploring spirocyclic chemical space .

Physicochemical Comparator Studies: LogP and Permeability Profiling

The significant predicted logP difference (~2.3 log units) between this compound and the 1-methylpyridin-2-one analog creates an opportunity for matched molecular pair analysis to study the impact of lipophilicity on cellular permeability and non-specific binding. Procurement for comparative biophysical profiling is supported by the availability of the pyridinone comparator from commercial sources [1].

Quote Request

Request a Quote for Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.